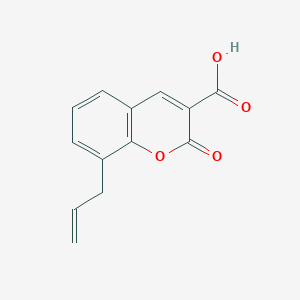

8-Allyl-2-oxo-2H-chromene-3-carboxylic acid

Description

8-Allyl-2-oxo-2H-chromene-3-carboxylic acid is a coumarin derivative featuring an allyl group (-CH₂CH=CH₂) at position 8, a ketone at position 2, and a carboxylic acid substituent at position 2. This compound belongs to the chromene family, which is characterized by a fused benzene and pyrone ring system.

Properties

IUPAC Name |

2-oxo-8-prop-2-enylchromene-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O4/c1-2-4-8-5-3-6-9-7-10(12(14)15)13(16)17-11(8)9/h2-3,5-7H,1,4H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INVQLJVWNLVXMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC=CC2=C1OC(=O)C(=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Allyl-2-oxo-2H-chromene-3-carboxylic acid typically involves the alkylation of 7-hydroxy-4-methyl coumarin with propargyl bromide in the presence of anhydrous potassium carbonate in dry acetone at 50°C . This method is efficient and yields the desired product with high purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Green chemistry principles, such as the use of eco-friendly solvents and catalysts, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 8-Allyl-2-oxo-2H-chromene-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.

Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride, resulting in the formation of alcohols.

Substitution: Nucleophilic substitution reactions can occur at the allyl group, often using reagents like sodium azide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium azide in dry acetone.

Major Products:

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of azide derivatives.

Scientific Research Applications

Biological Applications

1. Antimicrobial Activity

8-Allyl-2-oxo-2H-chromene-3-carboxylic acid exhibits significant antimicrobial properties against various pathogens. Research indicates that derivatives of this compound can disrupt bacterial cell membranes and inhibit essential metabolic pathways.

Table 1: Antimicrobial Activity Against Various Pathogens

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 8-Allyl-2-oxo-2H-chromene-3-carboxylic acid | Staphylococcus aureus | 30 µg/mL |

| 8-Allyl-2-oxo-2H-chromene-3-carboxylic acid | Escherichia coli | 40 µg/mL |

| 8-Allyl-2-oxo-2H-chromene-3-carboxylic acid | Pseudomonas aeruginosa | 50 µg/mL |

Case Study: Antimicrobial Efficacy

A study evaluated the efficacy of 8-Allyl-2-oxo-2H-chromene-3-carboxylic acid against resistant bacterial strains. The results demonstrated that modifications at the chromene ring significantly enhanced antimicrobial activity, highlighting its potential as a therapeutic agent against infections.

2. Anti-inflammatory Properties

The compound has shown promise in inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes.

Table 2: COX Inhibition Potency

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |

|---|---|---|

| 8-Allyl-2-oxo-2H-chromene-3-carboxylic acid | 45 | 70 |

Case Study: In Vivo Anti-inflammatory Effects

In animal models, treatment with this compound resulted in a marked reduction in inflammation markers, suggesting its potential use in managing inflammatory diseases.

Medicinal Chemistry Applications

1. Enzyme Inhibition

Research has indicated that 8-Allyl-2-oxo-2H-chromene-3-carboxylic acid can inhibit enzymes like pancreatic lipase, which is relevant for obesity treatment by reducing dietary fat absorption.

Table 3: Enzyme Inhibition Mechanism

| Enzyme | Mode of Action |

|---|---|

| Pancreatic lipase | Competitive inhibition |

Case Study: Lipase Inhibition

A study demonstrated that this compound effectively inhibited pancreatic lipase activity, leading to decreased fat digestion and absorption in experimental models.

Material Science Applications

1. Photocleavable Protecting Groups

The compound is being explored for its use as a photocleavable protecting group in organic synthesis, particularly in the development of pH-sensitive polymers for biomedical applications.

Table 4: Photophysical Properties

| Property | Value |

|---|---|

| Absorption Maximum (nm) | 350 |

| Emission Maximum (nm) | 450 |

| Quantum Yield | 0.25 |

Case Study: Photophysical Characterization

Recent research characterized the photophysical properties of the compound, revealing its potential utility in organic light-emitting diodes (OLEDs) and laser dyes due to its solid-state fluorescence.

Mechanism of Action

The mechanism of action of 8-Allyl-2-oxo-2H-chromene-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can inhibit pancreatic lipase by binding to its active site, thereby preventing the breakdown of triglycerides . The compound’s structure allows it to form stable complexes with metal ions, making it useful in sensor applications .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Substituent Effects

The pharmacological and physicochemical properties of coumarin derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogues:

Table 1: Structural and Physical Properties of Selected Coumarin-3-carboxylic Acid Derivatives

*Calculated molecular weight.

Physicochemical and Spectral Comparisons

- Melting Points : Fused-ring systems (e.g., naphtho-fused 3-oxo-3H-benzo[f]chromene-2-carboxylic acid) exhibit higher melting points (235–236°C) due to enhanced crystallinity and π-stacking . Hydroxy-substituted derivatives (e.g., 8-hydroxy analogue) show even higher melting points (270–271°C) due to hydrogen bonding .

- Spectral Signatures :

- ¹H-NMR : Allyl protons in 8-allyl derivatives would appear as multiplet signals at δ 5.2–5.8 (vinyl protons) and δ 3.5–4.0 (methylene adjacent to the chromene ring).

- IR : Carboxylic acid C=O stretches are observed at 1670–1750 cm⁻¹, while hydroxyl groups show broad peaks near 3400 cm⁻¹ .

Biological Activity

8-Allyl-2-oxo-2H-chromene-3-carboxylic acid is a member of the coumarin family, which is known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in antimicrobial and anticancer fields. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 8-Allyl-2-oxo-2H-chromene-3-carboxylic acid can be represented as follows:

This structure features a chromene core with an allyl group at the 8-position and a carboxylic acid functional group at the 3-position. The presence of these functional groups contributes to its biological activity.

The biological activity of 8-Allyl-2-oxo-2H-chromene-3-carboxylic acid is attributed to its interaction with various molecular targets, including enzymes and receptors. Research indicates that it may inhibit specific enzymes involved in cancer cell proliferation and microbial growth, thereby exhibiting potential as an anticancer and antimicrobial agent.

Antimicrobial Properties

Studies have demonstrated that 8-Allyl-2-oxo-2H-chromene-3-carboxylic acid exhibits significant antimicrobial activity against a range of pathogens. In particular, it has shown effectiveness against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values for these bacteria were reported to be in the range of 62.5–125 μM .

| Pathogen | MIC (μM) |

|---|---|

| Staphylococcus aureus | 62.5–125 |

| Enterococcus faecalis | 62.5–125 |

| Escherichia coli | 100–200 |

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies revealed that it induces apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the activation of caspase pathways, leading to programmed cell death .

Study on Chagas Disease

A notable study evaluated a library of coumarins, including derivatives like 8-Allyl-2-oxo-2H-chromene-3-carboxylic acid, against Trypanosoma cruzi, the causative agent of Chagas disease. The compound demonstrated promising inhibitory effects on the enzyme glyceraldehyde-3-phosphate-dehydrogenase (gGAPDH), with IC50 values ranging from 80 to 130 µM .

Cytotoxicity Assessment

Research assessing the cytotoxic effects of 8-Allyl-2-oxo-2H-chromene-3-carboxylic acid on human cancer cell lines revealed significant cytotoxicity at concentrations above 50 µM. The study utilized various assays to determine cell viability and apoptosis rates, confirming its potential as a therapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.